molecular formula C15H20ClN3O3 B3920015 N-(4-chlorobenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide CAS No. 6215-82-3

N-(4-chlorobenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide

Cat. No. B3920015
CAS RN: 6215-82-3
M. Wt: 325.79 g/mol
InChI Key: RMIBAFVJGBDIOY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as CBME, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzylamine derivatives and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of CBME involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. It acts by binding to the active site of the target molecule and blocking its activity, thereby preventing the disease from progressing.
Biochemical and Physiological Effects:
CBME has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. It has also been found to exhibit potent anticancer activity, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

CBME has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has certain limitations, including its limited solubility in water and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are several future directions for research on CBME, including the development of more potent and selective analogs, the identification of new disease targets, and the exploration of its potential applications in material science. Additionally, further studies are needed to understand its mechanisms of action and to optimize its pharmacokinetic properties for use in clinical settings.
Conclusion:
In conclusion, CBME is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, drug discovery, and material science, make it a promising candidate for further research and development. Further studies are needed to understand its mechanisms of action and to optimize its pharmacokinetic properties for use in clinical settings.

Scientific Research Applications

CBME has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been found to exhibit potent biological activity against various disease targets, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c16-13-3-1-12(2-4-13)11-18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBAFVJGBDIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390091
Record name STK168782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

CAS RN

6215-82-3
Record name STK168782
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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